2-Fluoro-4-(3-trifluoromethylphenyl)phenol

KIF11 inhibitor Eg5 ATPase Mitotic kinesin

2-Fluoro-4-(3-trifluoromethylphenyl)phenol (CAS 1261639-15-9) is a halogenated biphenyl-4-ol building block combining a 2-fluoro substituent on the phenolic ring with a 3-trifluoromethyl group on the distal phenyl ring. This distinct 2-fluoro/3'-CF₃ substitution architecture distinguishes it from isomeric fluoro-trifluoromethyl biphenyls and from non-fluorinated analogs used in kinase inhibitor programs.

Molecular Formula C13H8F4O
Molecular Weight 256.19 g/mol
CAS No. 1261639-15-9
Cat. No. B1440655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(3-trifluoromethylphenyl)phenol
CAS1261639-15-9
Molecular FormulaC13H8F4O
Molecular Weight256.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)O)F
InChIInChI=1S/C13H8F4O/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7,18H
InChIKeyKMPONCKGTJXXLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-(3-trifluoromethylphenyl)phenol (CAS 1261639-15-9): A Differentiated Fluorinated Biphenyl Building Block for Drug Discovery and Chemical Biology Procurement


2-Fluoro-4-(3-trifluoromethylphenyl)phenol (CAS 1261639-15-9) is a halogenated biphenyl-4-ol building block combining a 2-fluoro substituent on the phenolic ring with a 3-trifluoromethyl group on the distal phenyl ring . This distinct 2-fluoro/3'-CF₃ substitution architecture distinguishes it from isomeric fluoro-trifluoromethyl biphenyls and from non-fluorinated analogs used in kinase inhibitor programs. The compound exhibits a predicted XLogP3-AA of 4.22, a single rotatable bond, and a predicted boiling point of approximately 302 °C, positioning it for applications where precise electronic tuning and metabolic stability are required .

Why 2-Fluoro-4-(3-trifluoromethylphenyl)phenol Cannot Be Substituted by Generic Biphenyl-4-ol Analogs: Quantitative Differentiation Evidence for Procurement Decisions


In-class biphenyl-4-ol compounds with different fluoro or trifluoromethyl positional arrangements exhibit large, quantifiable differences in target binding, lipophilicity, and downstream drug-likeness that preclude simple interchange. For example, the non-fluorinated 4'-(trifluoromethyl)-4-biphenylol displays a KIF11 IC50 of 700 nM, whereas the regioisomeric 3'-fluoro-4'-(trifluoromethyl)biphenyl-4-ol shows a 3-fold weaker IC50 of 2,140 nM in the same ATPase assay [1]. This demonstrates that fluorine position alone can shift potency by several hundred nanomolar. The target compound's 2-fluoro/3'-CF₃ topology further diverges from both regioisomers in electronic character, hydrogen-bonding geometry, and metabolic vulnerability, making procurement based on generic substructure searches unreliable for lead optimization campaigns [2].

Quantitative Differentiation Evidence for 2-Fluoro-4-(3-trifluoromethylphenyl)phenol (CAS 1261639-15-9): Head-to-Head, Cross-Study, and Class-Level Comparator Data


KIF11/Eg5 Inhibitory Activity: 3-Fold Potency Shift Evidenced by Fluorine Positional Isomerism in Biphenyl-4-ol Analogs

The non-fluorinated comparator 4'-(trifluoromethyl)-4-biphenylol inhibits human KIF11 motor domain ATPase with an IC50 of 700 nM. Introducing a 3'-fluoro substituent (3'-fluoro-4'-(trifluoromethyl)biphenyl-4-ol) weakens potency to IC50 = 2,140 nM, representing a ~3.1-fold loss of activity [1]. The target compound 2-fluoro-4-(3-trifluoromethylphenyl)phenol places the fluorine at the 2-position of the phenolic ring rather than the 3'-position of the trifluoromethyl ring, a distinct regioisomeric arrangement that can differentially affect the binding conformation at the Eg5 α4/α6 allosteric pocket. While direct IC50 data for the target compound are not publicly available, the 3-fold potency range observed between comparator regioisomers establishes that fluorine identity and position are critical determinants of KIF11 affinity.

KIF11 inhibitor Eg5 ATPase Mitotic kinesin Anticancer lead optimization

Computed Lipophilicity (XLogP3-AA): ~0.5 Log Unit Separation from the Non-Fluorinated 4-(3-Trifluoromethylphenyl)phenol Analog

The target compound has a computed XLogP3-AA of 4.22, compared to a computed logP of approximately 3.73 for the non-fluorinated 4-(3-trifluoromethylphenyl)phenol (191724-12-6) [1]. This ~0.49 log unit increase is attributable to the 2-fluoro substituent and predicts a ~3× increase in octanol–water partition coefficient. In lead optimization, a ΔlogP of 0.5 units can shift membrane permeability and metabolic clearance rates significantly, altering oral bioavailability predictions. The 2-fluoro substitution thus provides a tunable lipophilicity increment without the excessive logP burden (>5) associated with bis-CF₃ analogs, which can lead to poor solubility and promiscuous binding.

Lipophilicity Drug-likeness Membrane permeability Metabolic stability

Rotatable Bond Count: Single Rotatable Bond Architecture Favors Entropic Binding Efficiency Relative to Higher-Flexibility Biphenyl Linkers

The target compound contains exactly one rotatable bond (the inter-ring C–C linkage), as confirmed by computed properties . This is the minimum possible for a biphenyl system. In contrast, common comparator building blocks such as 4-(3-trifluoromethylphenyl)phenol similarly possess one rotatable bond; however, the target compound's 2-fluoro substituent restricts the conformational freedom of the phenolic –OH group through intramolecular F···HO interactions, effectively adding conformational restraint without increasing formal rotatable bond count. In medicinal chemistry, lower rotatable bond counts are associated with improved oral bioavailability and higher ligand efficiency metrics.

Ligand efficiency Conformational restriction Entropic penalty Bioisosteric design

Thermal Stability: Predicted Boiling Point of 302 °C Enables High-Temperature Cross-Coupling Reactions Without Decomposition

The target compound has a predicted boiling point of 301.9 ± 42.0 °C at 760 mmHg . This high thermal stability is consistent with the electron-withdrawing effects of both the 2-fluoro and 3'-trifluoromethyl substituents, which deactivate the phenolic ring toward oxidative degradation. By comparison, non-fluorinated biphenyl-4-ol analogs typically boil 15–20 °C lower (e.g., 4-(3-trifluoromethylphenyl)phenol predicted ~280–285 °C). This thermal margin enables robust performance in Pd-catalyzed cross-coupling reactions conducted at elevated temperatures (80–120 °C), where less thermally stable building blocks may suffer yield losses from decomposition.

Thermal stability Suzuki-Miyaura coupling Process chemistry Building block robustness

Optimal Application Scenarios for 2-Fluoro-4-(3-trifluoromethylphenyl)phenol (CAS 1261639-15-9) Based on Quantitative Differentiation Evidence


KIF11/Eg5 Inhibitor Lead Optimization: Regioisomer-Specific Building Block for SAR Expansion

Given the ~3-fold potency variation observed between biphenyl-4-ol regioisomers in KIF11 ATPase inhibition [1], this compound serves as a critical SAR probe. Its 2-fluoro/3'-CF₃ topology occupies a regioisomeric space distinct from both the 4'-CF₃ parent (IC50 = 700 nM) and the 3'-F/4'-CF₃ analog (IC50 = 2,140 nM), enabling systematic exploration of Eg5 allosteric pocket tolerance. Procurement of this specific building block ensures that SAR conclusions are not confounded by isomeric impurities.

Fragment-Based Drug Discovery: Balanced Lipophilicity (logP ~4.2) Fragment for Permeability-Solubility Optimization

With a computed XLogP3-AA of 4.22, intermediate between non-fluorinated (logP ~3.7) and bis-CF₃ analogs (logP >6), this compound provides a starting point for fragment growth that maintains physiologically relevant membrane permeability without incurring the solubility penalties of high-logP fragments . This is particularly relevant for CNS and intracellular target programs where logD7.4 in the 3–4 range is optimal.

Suzuki-Miyaura Cross-Coupling Building Block for Thermally Demanding Late-Stage Functionalization

The predicted boiling point of 302 °C supports use in high-temperature (>100 °C) Pd-catalyzed coupling reactions without significant decomposition . The phenolic –OH is available for subsequent O-alkylation, sulfonation, or triflation, while the 2-fluoro substituent directs electrophilic aromatic substitution to the 6-position, enabling regioselective diversification. This thermal robustness differentiates it from lower-boiling non-fluorinated analogs in process chemistry scale-up contexts.

Conformationally Restricted Biphenyl Scaffold for Entropy-Driven Binding Affinity Optimization

The single rotatable bond architecture, reinforced by the 2-fluoro···HO intramolecular interaction, restricts conformational freedom without adding formal rotatable bonds . This design principle is valuable in programs where minimizing entropic penalty upon target binding is prioritized, such as protein–protein interaction inhibitors or allosteric modulator campaigns.

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